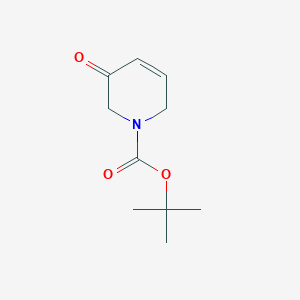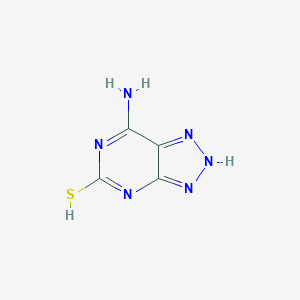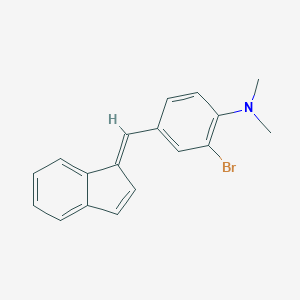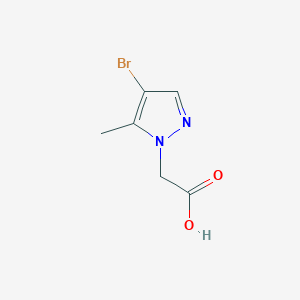
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) . The Canonical SMILES string is CC1=C(C=NN1CC(=O)O)Br .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 55.1 Ų and a complexity of 165 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .科学的研究の応用
Synthesis of Bipyrazoles
The compound “(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid” can be utilized as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various applications in medicinal chemistry and coordination chemistry due to their ability to act as bridging ligands .
Pharmaceutical Applications
Pyrazole derivatives are known for their diverse pharmacological effects. The compound may be used in the synthesis of various pharmaceutical compounds, including inhibitors that have biological activity .
Biological Activity Studies
Newly synthesized pyrazole derivatives, like “(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid”, can be studied for their neurotoxic potentials and effects on behavioral parameters in biological organisms .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety have shown potent antileishmanial and antimalarial activities. The compound could be part of the synthesis of new drugs targeting these diseases .
Coordination Chemistry
Pyrazole derivatives are used in coordination chemistry to synthesize solid hexacoordinate complexes, which have potential applications in catalysis and materials science .
Organometallic Chemistry
In organometallic chemistry, pyrazole-based compounds can react with metal dichlorides like dimethyl- and divinyl-tindichloride to form complexes with potential applications in catalysis and synthesis .
Agrochemistry
Pyrazoles are also used in agrochemistry for the development of new agrochemicals due to their bioactive properties .
Drug Discovery
The structural motif of pyrazoles is common in drug discovery efforts due to their pharmacological significance, suggesting that “(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid” could be valuable in this field .
MilliporeSigma Thermo Scientific Chemicals Springer Link IntechOpen BMC Chemistry
作用機序
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to disrupt energy production and calcium regulation in cells.
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation and atp exchange , it can be inferred that the compound may impact pathways related to energy metabolism and calcium homeostasis.
Result of Action
Its reported inhibition of oxidative phosphorylation and atp exchange suggests that it may disrupt energy production and calcium regulation in cells, potentially leading to cellular dysfunction or death.
特性
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEKYGLAIHOXBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392187 |
Source


|
| Record name | (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512809-63-1 |
Source


|
| Record name | (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


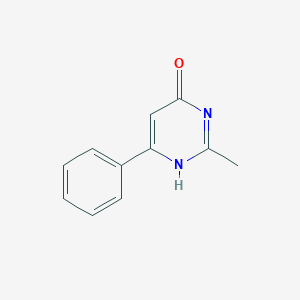
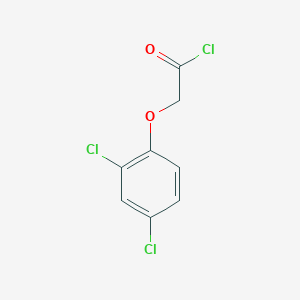

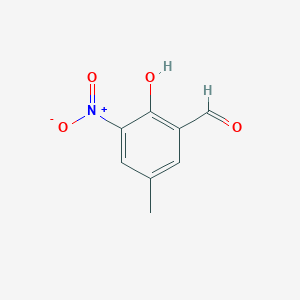
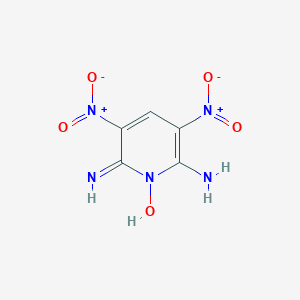
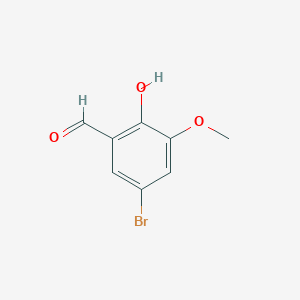
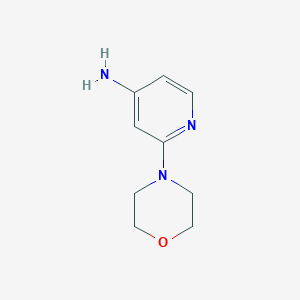

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
